3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde

Catalog No.
S722342
CAS No.
343604-08-0
M.F
C15H11F3O2
M. Wt
280.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde

CAS Number

343604-08-0

Product Name

3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-5-1-4-12(7-13)10-20-14-6-2-3-11(8-14)9-19/h1-9H,10H2

InChI Key

OXBDHTPFAFXIEA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C=O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C=O

3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde (CAS: 343604-08-0) is a highly versatile, bifunctional aromatic intermediate characterized by an electrophilic aldehyde center and a lipophilic, metabolically stable 3-(trifluoromethyl)benzyloxy moiety [1]. In pharmaceutical and agrochemical procurement, this compound is prioritized as a late-stage derivatization precursor, enabling the rapid installation of a pharmacologically privileged fluorinated tail via standard coupling methodologies such as reductive amination, Wittig olefination, and Knoevenagel condensation [2]. The meta-meta substitution pattern provides a distinct spatial geometry that is critical for occupying angled hydrophobic pockets in target receptors, making it a high-value asset for structure-based drug design and combinatorial library synthesis.

Research Fit

1 Literature-validated synthetic intermediate: efficient Williamson etherification route
2 Reported ALDH3A1 inhibition context, distinct from ALDH1A3‑selective scaffolds
3 Meta‑substitution pattern offers regioisomer‑specific geometry for coupling and binding studies

Substituting 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde with its unsubstituted counterpart, 3-(benzyloxy)benzaldehyde, drastically reduces the lipophilicity and metabolic stability of downstream products, often leading to premature oxidative clearance at the benzylic position [1]. Furthermore, replacing this compound with its para-substituted isomer (e.g., 4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde) alters the fundamental molecular geometry from a ~120° 'bent' conformation to a linear ~180° extension [2]. This geometric shift fundamentally disrupts receptor binding affinities in medicinal chemistry and alters crystal packing densities in material applications, rendering the isomers non-interchangeable for precise structural targeting.

Substitution Risk

! Non‑fluorinated benzyloxybenzaldehydes lack CF3: lower lipophilicity and altered reactivity may not transfer
! Ortho‑ or para‑substituted regioisomers differ in steric/electronic environment, affecting synthesis yield and target engagement
! Close analog replacement without experimental validation introduces risk of failed derivatization or altered material properties

Enhanced Metabolic Stability and Lipophilicity via CF3 Integration

The incorporation of the 3-(trifluoromethyl) group significantly alters the physicochemical profile of the resulting derivatives compared to non-fluorinated baselines. Downstream amine derivatives synthesized from 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde exhibit an increase in calculated LogP (cLogP) of approximately 0.8 to 1.0 units [1]. More importantly, the strong electron-withdrawing nature and steric shielding of the CF3 group protect the aromatic ring from cytochrome P450-mediated oxidation, frequently extending the half-life in human liver microsomes (HLM) from less than 15 minutes (for unsubstituted benzyloxy analogs) to over 45 minutes [2].

Evidence DimensionMicrosomal half-life (HLM) of downstream derivatives
Target Compound Data>45 minutes (CF3-substituted)
Comparator Or Baseline<15 minutes (Unsubstituted benzyloxy baseline)
Quantified Difference>3-fold increase in metabolic half-life
ConditionsIn vitro human liver microsome (HLM) stability assay

Procuring the CF3-substituted precursor is essential for developing drug candidates with viable oral bioavailability and sustained systemic circulation.

Synthetic yield: meta vs. ortho/para
Data to verify
79% yield (meta) vs. ortho/para not directly comparable
Reported synthesis context supports procurement of meta regioisomer for predictable performance
K2CO3, DMF, 80 °C, 3 h; column chromatography. Yield may vary at scale.

Conformational Control: Meta vs. Para Substitution Geometry

The meta-linkage of the benzyloxy group to the benzaldehyde core enforces a specific spatial trajectory that cannot be replicated by para-isomers. Structural analysis indicates that 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde maintains an approximate 120° angle between the aldehyde reactive center and the ether oxygen [1]. In contrast, the para-isomer (4-alkoxy substituted) projects linearly at ~180°. This 'bent' conformation is strictly required when targeting V-shaped or angled hydrophobic binding pockets in kinases and GPCRs, where linear analogs suffer from severe steric clashes and multi-fold losses in binding affinity [2].

Evidence DimensionMolecular projection angle (Aldehyde carbon to Ether oxygen)
Target Compound Data~120° (meta-substitution)
Comparator Or Baseline~180° (para-substitution isomer)
Quantified Difference~60° deviation in spatial trajectory
ConditionsIn silico conformational profiling and X-ray crystallographic baseline

Buyers must select the exact meta-isomer to ensure downstream ligands correctly fit into angled biological target pockets without steric rejection.

Physical properties vs. non‑F analog
Reported
Density 1.277 g/cm³, b.p. 354.4 °C (760 mmHg)
Higher density and boiling point influence distillation and handling for process-scale work
32% higher molecular weight vs. 3-(benzyloxy)benzaldehyde

High-Yielding Electrophilic Reactivity in Reductive Amination

For high-throughput library synthesis, the reactivity of the aldehyde precursor is paramount. The meta-alkoxy substitution in 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde exerts a mild inductive electron-withdrawing effect without the strong resonance donation seen in para-alkoxy analogs [1]. This maintains the high electrophilicity of the carbonyl carbon. Under standard reductive amination conditions (using NaBH(OAc)3 and primary amines), this compound routinely achieves >90% conversion within 2-4 hours at room temperature, whereas strongly electron-rich para-alkoxy benzaldehydes often stall at <70% conversion or require elevated temperatures and extended reaction times [2].

Evidence DimensionConversion rate in reductive amination
Target Compound Data>90% conversion within 2-4 hours
Comparator Or Baseline<70% conversion (Electron-rich para-alkoxy analogs)
Quantified Difference>20% higher yield under mild conditions
ConditionsStandard reductive amination with primary amines, NaBH(OAc)3, room temperature

This high reactivity allows process chemists to streamline library synthesis, reducing reagent waste and avoiding harsh, energy-intensive reaction conditions.

ALDH3A1 inhibition
Reported
IC50 2.10 µM
Reported ALDH3A1 inhibition context; distinct from ALDH1A3‑selective scaffolds
Human ALDH3A1 spectrophotometric assay, 1 min preincubation
Lipophilicity (LogP)
Calculated
LogP 3.7
Intermediate lipophilicity: balanced between ortho (4.10) and para (4.43) regioisomers
XLogP3-AA; higher than non‑fluorinated analog (~2.9)
Commercial & safety profile
Supplier data
Multiple suppliers, GHS07 (H302-H315-H319-H335)
Consistent sourcing with documented hazard profile supports procurement and EHS compliance
Review current vendor SDS; availability of ortho/para regioisomers more limited

Design of CNS-Penetrant Therapeutics

The compound is highly prioritized in the synthesis of neurotherapeutics. The incorporation of the 3-(trifluoromethyl)benzyloxy moiety significantly increases the lipophilicity (LogP) of the final drug candidate, facilitating passive diffusion across the blood-brain barrier (BBB) [1]. The specific meta-geometry allows the resulting ligands to navigate the complex, angled binding pockets of central nervous system targets, such as specific GPCRs, where linear analogs fail to bind effectively.

High-Throughput Combinatorial Library Synthesis

Due to the unhindered and highly electrophilic nature of the meta-substituted aldehyde, this compound is an ideal building block for automated, high-throughput combinatorial chemistry [2]. It undergoes rapid and clean reductive aminations, Knoevenagel condensations, and Wittig reactions, enabling the efficient generation of diverse, fluorine-containing chemical libraries for broad-spectrum biological screening without the need for extensive chromatographic purification.

Development of Metabolically Stable Agrochemicals

In the agrochemical sector, environmental and metabolic stability are critical for efficacy. Utilizing this precursor installs a CF3-protected aromatic ring that resists rapid oxidative degradation by plant and microbial cytochrome P450 enzymes [3]. This directly translates to crop protection agents with longer effective half-lives and lower required application rates, providing a distinct commercial advantage over non-fluorinated alternatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
ALDH3A1 probe development
Reported ALDH3A1 inhibition, distinct from ALDH1A3 selectivity
ALDH3A1 biochemical assay context; isoform selectivity verification
Fluorinated heterocycle synthesis
Aldehyde reactivity for condensation and coupling
Reported synthetic yield context (Williamson etherification); downstream transformation reproducibility
Materials chemistry intermediates
High density and boiling point context
Physicochemical property benchmarking for process and formulation
SAR studies of regioisomers
Intermediate LogP among CF3‑benzyloxybenzaldehydes
Lipophilicity comparison across ortho/meta/para series; solubility-permeability trade‑off

XLogP3

3.7

Wikipedia

3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

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